molecular formula C13H10FN3 B3161691 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 872552-44-8

4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No. B3161691
CAS RN: 872552-44-8
M. Wt: 227.24 g/mol
InChI Key: OHGFHBIPTNBMQE-UHFFFAOYSA-N
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Description

“4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline” is a chemical compound with the CAS Number: 872552-44-8 . It has a molecular weight of 227.24 . The IUPAC name for this compound is 4-(5-fluoro-1H-benzimidazol-2-yl)aniline .


Molecular Structure Analysis

The InChI code for “4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline” is 1S/C13H10FN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point range of 242-244 degrees Celsius .

Scientific Research Applications

CO2 Utilization and Synthesis of Azole Compounds

One significant application involves the chemical fixation of CO2 with aniline derivatives, including 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, to synthesize functionalized azole compounds. This process represents an environmentally friendly method to create value-added chemicals from CO2, a renewable resource. The cyclization of aniline derivatives with CO2 to form benzimidazoles, benzothiazoles, and benzimidazolones is particularly noteworthy, offering a straightforward protocol for synthesizing important natural and biologically active azole derivatives (Vessally et al., 2017).

Synthesis of Novel Substituted Thiazolidinones

Another application is the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, starting from the reaction of chloral with substituted anilines, including 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline. This method highlights the compound's utility in generating intermediates for further chemical transformations, offering insights into the conformation of the products through high-resolution spectroscopy and calculations (Issac & Tierney, 1996).

Preparation and Properties of Complex Compounds

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds, which can be synthesized from derivatives like 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, has been extensively reviewed. These compounds and their complexes are investigated for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The review provides a comprehensive overview of the preparation procedures, properties of free organic compounds, and their protonated and/or deprotonated forms, highlighting the potential for further investigation in unknown analogues (Boča et al., 2011).

Optoelectronic Materials Development

Research on quinazolines, a category including benzodiazoles like 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, shows their application in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This review highlights the importance of such derivatives in fabricating materials for organic light-emitting diodes and other optoelectronic applications, underscoring the significance of polyhalogen derivatives as starting materials for the synthesis of fluorescent quinazolines with electroluminescent properties (Lipunova et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(6-fluoro-1H-benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGFHBIPTNBMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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